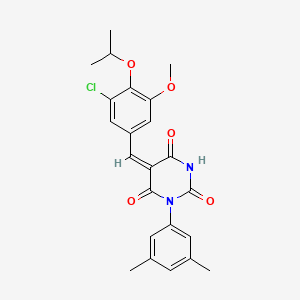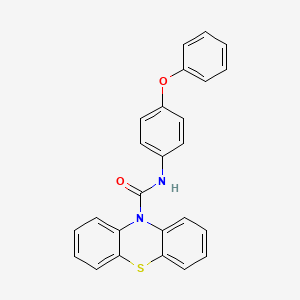![molecular formula C16H25NO3 B4923877 4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)
4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that belongs to the class of morpholine-based drugs. It is also known as DMEM or 4-DMEM. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-DMEM is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. This effect may contribute to its potential therapeutic effects in the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects:
4-DMEM has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in the treatment of depression. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-DMEM in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-DMEM is its potential toxicity and side effects, which may affect the results of experiments. It is important to use appropriate safety measures and to carefully consider the dosage and concentration of the compound in experiments.
Future Directions
There are several potential future directions for the use of 4-DMEM in scientific research. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is its potential use as a tool to study the mechanisms of ion channels and receptors in the central nervous system. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Synthesis Methods
The synthesis of 4-DMEM involves a series of chemical reactions starting from 2,4-dimethylphenol. The process includes the formation of an ether linkage between the phenol and ethylene glycol, followed by the reaction with morpholine to form the final product. The yield of the synthesis is typically high, and the purity of the compound can be achieved through purification methods such as column chromatography.
Scientific Research Applications
4-DMEM has been widely used in scientific research as a tool to study various biological processes. It has been shown to have potential applications in the fields of drug discovery, neuroscience, and cancer research. 4-DMEM has been used as a precursor to synthesize other compounds with potential therapeutic effects, such as anti-cancer agents and neuroprotective drugs.
properties
IUPAC Name |
4-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-3-4-16(15(2)13-14)20-12-11-19-10-7-17-5-8-18-9-6-17/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJXUEDSTRQUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)

![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)
![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)